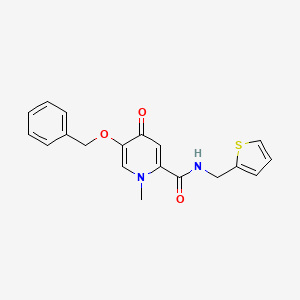
5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a complex organic molecule featuring a variety of functional groups. This combination of a benzyloxy group, a methyl group, a thiophen-2-ylmethyl group, and a dihydropyridine core makes it an interesting subject for study in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step reactions:
Formation of the Dihydropyridine Core: : The core structure can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the Benzyloxy Group: : This can be achieved through an etherification reaction involving the corresponding benzyl alcohol and an appropriate leaving group, often facilitated by a base.
Attachment of the Thiophen-2-ylmethyl Group: : This involves nucleophilic substitution where the thiophen-2-ylmethyl halide reacts with the dihydropyridine core.
Oxidation State Adjustments: : Various oxidation and reduction reactions may be needed to achieve the specific functional groups in their desired oxidation states.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar steps but optimized for efficiency, yield, and cost. Flow chemistry techniques and continuous processing may be employed to enhance production scales while maintaining reaction control.
化学反応の分析
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation and Reduction: : The dihydropyridine core can participate in redox reactions, altering the oxidation state of nitrogen and other heteroatoms.
Substitution: : The benzyloxy and thiophen-2-ylmethyl groups can be involved in nucleophilic substitution reactions.
Condensation and Hydrolysis: : Various condensation reactions can form or break down the carboxamide group under appropriate conditions.
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: : Halogenated precursors and nucleophiles, often under basic or acidic conditions.
Major Products Formed: The reactions can lead to various intermediates and by-products, such as different oxidized states of the dihydropyridine core or substitution derivatives altering the benzyloxy and thiophen-2-ylmethyl groups.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity, which can shed light on the behavior of similar organic molecules.
Biology: In biological research, the interactions between this compound and biological molecules can be investigated to understand its potential as a bioactive agent.
Medicine: Medically, the compound may be explored for its potential therapeutic properties, including interactions with biological targets such as enzymes or receptors.
Industry: In industry, derivatives of this compound could be used in material sciences or as intermediates in the synthesis of more complex molecules.
作用機序
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects largely depends on its interactions with specific molecular targets. These can include:
Enzymes: : The compound might inhibit or activate enzymes by binding to their active sites.
Receptors: : It could interact with cell receptors, altering signal transduction pathways.
類似化合物との比較
Unique Features:
Structural Complexity: : The combination of functional groups in 5-(benzyloxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is relatively unique compared to simpler dihydropyridine derivatives.
Diverse Reactivity: : The presence of multiple reactive sites allows for a variety of chemical modifications.
Nifedipine: : A well-known dihydropyridine derivative used as a calcium channel blocker.
Nitrendipine: : Another dihydropyridine compound with applications in cardiovascular medicine.
特性
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-21-12-18(24-13-14-6-3-2-4-7-14)17(22)10-16(21)19(23)20-11-15-8-5-9-25-15/h2-10,12H,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFIARBCJAANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CS2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2784235.png)


![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)

![3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2784245.png)


![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)but-2-ynamide](/img/structure/B2784248.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2784249.png)
![N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2784250.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)
![6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2784257.png)
